molecular formula C19H29NO4S B7073928 N-methyl-2-(4-methylcyclohexyl)oxy-N-[1-(4-methylsulfonylphenyl)ethyl]acetamide

N-methyl-2-(4-methylcyclohexyl)oxy-N-[1-(4-methylsulfonylphenyl)ethyl]acetamide

Cat. No.: B7073928
M. Wt: 367.5 g/mol
InChI Key: ACAVOZKABNGVMC-UHFFFAOYSA-N
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Description

N-methyl-2-(4-methylcyclohexyl)oxy-N-[1-(4-methylsulfonylphenyl)ethyl]acetamide is a complex organic compound with a unique structure that combines a cyclohexyl group, a sulfonylphenyl group, and an acetamide moiety

Properties

IUPAC Name

N-methyl-2-(4-methylcyclohexyl)oxy-N-[1-(4-methylsulfonylphenyl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO4S/c1-14-5-9-17(10-6-14)24-13-19(21)20(3)15(2)16-7-11-18(12-8-16)25(4,22)23/h7-8,11-12,14-15,17H,5-6,9-10,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACAVOZKABNGVMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)OCC(=O)N(C)C(C)C2=CC=C(C=C2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-(4-methylcyclohexyl)oxy-N-[1-(4-methylsulfonylphenyl)ethyl]acetamide typically involves multiple steps, starting with the preparation of the cyclohexyl and sulfonylphenyl intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include methylating agents, sulfonyl chlorides, and acetamide derivatives. The reaction conditions often involve the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-(4-methylcyclohexyl)oxy-N-[1-(4-methylsulfonylphenyl)ethyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amide derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl or cyclohexyl groups are replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines or thiols). The reaction conditions vary depending on the desired transformation, with typical conditions involving controlled temperatures, specific solvents, and catalysts.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced amides, and substituted derivatives, each with distinct chemical and physical properties.

Scientific Research Applications

N-methyl-2-(4-methylcyclohexyl)oxy-N-[1-(4-methylsulfonylphenyl)ethyl]acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, serving as an intermediate in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.

    Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in fields such as polymer science and catalysis.

Mechanism of Action

The mechanism of action of N-methyl-2-(4-methylcyclohexyl)oxy-N-[1-(4-methylsulfonylphenyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its sulfonylphenyl group may interact with cellular proteins, altering signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-methyl-2-(4-methylcyclohexyl)oxy-N-[1-(4-methylsulfonylphenyl)ethyl]acetamide include:

  • N-methyl-2-(4-methylcyclohexyl)oxyacetamide
  • N-[1-(4-methylsulfonylphenyl)ethyl]acetamide
  • 2-(4-methylcyclohexyl)oxy-N-[1-(4-methylsulfonylphenyl)ethyl]acetamide

Uniqueness

What sets this compound apart from these similar compounds is its combined structural features, which may confer unique chemical reactivity and biological activity. The presence of both the cyclohexyl and sulfonylphenyl groups in the same molecule allows for diverse interactions and applications that are not possible with simpler analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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